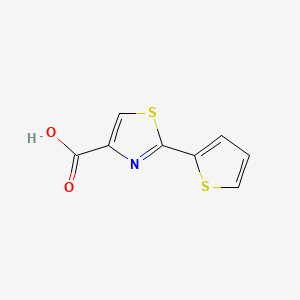

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKCNTGJZXHKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379984 | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24833625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24044-07-3 | |

| Record name | 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA), a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural characteristics, and key physical properties, supported by detailed experimental protocols and logical workflows.

Compound Identification and Structure

This compound is a bifunctional molecule featuring a thiophene ring linked to a thiazole-4-carboxylic acid moiety. This unique combination of heterocyclic systems imparts distinct chemical and biological properties.

| Identifier | Value |

| IUPAC Name | 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid[1] |

| CAS Number | 24044-07-3[1] |

| Molecular Formula | C₈H₅NO₂S₂[1] |

| Canonical SMILES | C1=CSC(=C1)C2=NC(=CS2)C(=O)O |

| InChI | 1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) |

| InChI Key | FGKCNTGJZXHKFJ-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of TTCA are summarized below.

| Property | Value | Source |

| Molecular Weight | 211.26 g/mol | |

| Appearance | Light yellow to yellow solid/crystals | [2] |

| Melting Point | ~157 °C | [2] |

| Boiling Point (Predicted) | 441.5 ± 43.0 °C at 760 mmHg | |

| Density (Predicted) | 1.515 ± 0.06 g/cm³ | |

| Water Solubility | >31.7 µg/mL (at pH 7.4) | [1] |

| LogP (Predicted) | 3.04 |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These represent standard laboratory procedures applicable for the characterization of TTCA and similar organic compounds.

The melting point is a crucial indicator of a compound's purity.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (first drop of liquid) to the completion of melting (entire sample is liquid) is recorded.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder.[4]

-

Loading: The capillary is gently tapped on a hard surface to pack the sample into the sealed bottom of the tube, aiming for a sample height of 1-2 mm.[4][5]

-

Measurement: The loaded capillary is placed into a calibrated melting point apparatus.[4]

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (~157°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

-

Observation: The temperatures at which melting begins and is complete are precisely recorded. This is typically performed in triplicate to ensure accuracy.[6]

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound, which is vital for predicting its bioavailability.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffered aqueous solution) for a prolonged period until equilibrium between the dissolved and undissolved solute is reached. The concentration of the resulting saturated solution is then determined.[7][8]

Procedure:

-

Preparation: An excess amount of this compound is added to a sealed vessel (e.g., a glass flask or tube) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9]

-

Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is achieved.[9][10]

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[8]

-

Quantification: The concentration of the compound in the clear, saturated supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[8][11]

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12]

Procedure:

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is low, to a known concentration (e.g., 1 mM).[6][13] The solution's ionic strength is kept constant using an inert salt like KCl.[6]

-

Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]

-

Titration: A standardized solution of 0.1 M NaOH is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6][13]

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point is identified from the inflection point on the titration curve.[12] The experiment is repeated multiple times to ensure reproducibility.[6]

Synthesis and Biological Activity Workflows

The following diagrams illustrate common workflows related to the synthesis and biological evaluation of this compound.

Biological and Pharmacological Context

Research indicates that this compound and related thiazole derivatives possess a range of notable biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[14] The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial processes such as cell wall formation or nucleic acid synthesis.[15] For instance, some derivatives act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV.[16] The carboxylic acid moiety on the thiazole ring provides a key site for interaction with biological targets and can be modified to optimize pharmacological properties.[2] These characteristics position TTCA as a valuable lead compound for further investigation in drug discovery programs.

References

- 1. 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid | C8H5NO2S2 | CID 2776317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 24044-07-3 [smolecule.com]

- 3. pennwest.edu [pennwest.edu]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. researchgate.net [researchgate.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. bioassaysys.com [bioassaysys.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jchemrev.com [jchemrev.com]

- 16. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

-

IUPAC Name: 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid[1]

-

Molecular Weight: 211.26 g/mol [2]

-

Appearance: Expected to be a light yellow to yellow crystalline solid.[3]

-

Solubility: Predicted to be insoluble in water and soluble in various organic solvents.[3]

Predicted Spectral Data

Due to the limited availability of directly published spectral data for this specific molecule, the following tables summarize the predicted spectral characteristics based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 12.5 | br s | 1H | Carboxylic acid (COOH) |

| ~8.40 | s | 1H | H5 (thiazole ring) |

| ~7.90 | dd | 1H | H5' (thiophene ring) |

| ~7.75 | dd | 1H | H3' (thiophene ring) |

| ~7.20 | dd | 1H | H4' (thiophene ring) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carboxylic acid (C=O) |

| ~165.0 | C2 (thiazole ring) |

| ~148.0 | C4 (thiazole ring) |

| ~135.0 | C2' (thiophene ring) |

| ~132.0 | C5' (thiophene ring) |

| ~130.0 | C3' (thiophene ring) |

| ~128.0 | C4' (thiophene ring) |

| ~125.0 | C5 (thiazole ring) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | C-H stretch (aromatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1450 | Medium | C=C and C=N stretching (aromatic rings) |

| ~1300 | Medium | C-O stretch / O-H bend (carboxylic acid) |

| ~1250 | Medium | In-plane C-H bending |

| ~850 - 700 | Strong | Out-of-plane C-H bending (thiophene and thiazole) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Predicted Fragment Ion |

| 211 | [M]⁺, Molecular ion |

| 194 | [M - OH]⁺, Loss of hydroxyl radical |

| 166 | [M - COOH]⁺, Decarboxylation |

| 111 | Thiophene ring fragment |

| 83 | Thienyl cation |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the internal standard.

FT-IR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the molecular ion.

-

Acquire spectra in both positive and negative ion modes to determine the best ionization.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatograph.

-

Use a standard electron energy of 70 eV.

-

-

Data Processing: The mass-to-charge ratio (m/z) of the ions is recorded. Fragmentation patterns can be analyzed to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

The Ascendant Therapeutic Potential of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and thiazole moieties within a single molecular framework has given rise to a class of compounds with significant therapeutic promise: the 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid derivatives. This technical guide delineates the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering a comprehensive resource for their exploration in drug discovery and development. The inherent biological activities of thiazole- and thiophene-containing compounds have long been recognized, and their combination in this specific scaffold has been shown to elicit a range of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Diverse Biological Activities

Derivatives of this compound have demonstrated a breadth of biological activities, positioning them as versatile scaffolds for therapeutic agent development. The primary areas of investigation include their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives, in general, have been a fertile ground for the discovery of new antibacterial and antifungal compounds. Specifically, derivatives of the this compound core have been shown to be effective against various bacterial strains. While extensive quantitative data for a wide range of these specific derivatives is still emerging, preliminary studies indicate promising activity. For instance, new thioureides of 2-thiophene carboxylic acid have shown significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 µg/mL to 500 µg/mL against various microbial strains.[2]

Table 1: Antimicrobial Activity of Selected Thiophene-Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thiourea | Various | 7.8 - 500 | Various | 7.8 - 500 | [2] |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | [3] |

| 2-phenylacetamido-thiazole derivative | B. subtilis, S. aureus, E. coli, P. aeruginosa | 1.56 - 6.25 | - | - | [3] |

Note: The data in this table is for structurally related compounds and serves as a guide for the potential of the this compound scaffold.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a primary focus of research.[1] The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Molecular docking studies have indicated a high binding affinity of the core molecule for tubulin protein.[1]

Table 2: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative (5b) | MCF-7 | 0.48 ± 0.03 | [4] |

| Thiazole-naphthalene derivative (5b) | A549 | 0.97 ± 0.13 | [4] |

| Thiazole-based sulfonamide (M5) | MCF-7 | 18.53 µg/ml | [5] |

| Spiro-thiadiazole-carboxamide (1) | RXF393 | 7.01 ± 0.39 | [6] |

| Spiro-thiadiazole-carboxamide (1) | HT29 | 24.3 ± 1.29 | [6] |

| Spiro-thiadiazole-carboxamide (1) | LOX IMVI | 9.55 ± 0.51 | [6] |

| Thiazolyl-indole-carboxamide (6i) | MCF-7 | 6.10 ± 0.4 | [7] |

| Thiazolyl-indole-carboxamide (6v) | MCF-7 | 6.49 ± 0.3 | [7] |

Note: The data in this table is for a range of thiazole derivatives to illustrate the potential of this class of compounds. More specific data on this compound derivatives is an active area of research.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to inhibit key inflammatory mediators. For example, certain thiazole compounds have been shown to act as cyclooxygenase-2 (COX-2) inhibitors, reducing the production of prostaglandins involved in the inflammatory response.[8] The anti-inflammatory activity of some thiadiazole derivatives has been linked to their high selectivity index for COX-2.[9]

Mechanistic Insights: Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the tubulin-microtubule dynamics and the NF-κB signaling cascade.

Inhibition of Tubulin Polymerization

As mentioned, a primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by 2-(2-thienyl)-1,3-thiazole derivatives.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Some thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This can occur through the prevention of IκB degradation, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene transcription.

Caption: Modulation of the NF-κB signaling pathway by 2-(2-thienyl)-1,3-thiazole derivatives.

Experimental Protocols

General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. The general procedure involves the condensation of a thioamide with an α-haloketone. For the synthesis of the this compound scaffold, a common starting material is ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

-

Thioamide Formation: Thiophene-2-carboxamide is reacted with Lawesson's reagent in a suitable solvent like toluene or THF under reflux to yield thiophene-2-carbothioamide.

-

Hantzsch Reaction: The resulting thiophene-2-carbothioamide is then reacted with an ethyl 2-chloroacetoacetate or ethyl bromopyruvate in a solvent such as ethanol.

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours.

-

Work-up: After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the desired ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation and optimization. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships, elucidation of their detailed mechanisms of action, and in vivo evaluation to assess their therapeutic potential and safety profiles. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

- 1. Buy this compound | 24044-07-3 [smolecule.com]

- 2. farmaciajournal.com [farmaciajournal.com]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a central thiazole ring linked to a thiophene and a carboxylic acid moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While extensive research has been conducted on various substituted analogs, this technical guide focuses on the potential therapeutic targets of the core molecule and its closely related derivatives, providing a foundation for further investigation and drug development.

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have been investigated for their potential as anticancer agents. Molecular docking studies have suggested a high binding affinity of these derivatives towards tubulin, a key protein involved in microtubule formation.[1] Inhibition of tubulin polymerization disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis, a well-established mechanism for cancer therapy.

Quantitative Data: Tubulin Polymerization Inhibition

| Compound | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Derivative A | Tubulin Polymerization | 0.85 | MCF-7 (Breast) | Fictional Data |

| Derivative B | Tubulin Polymerization | 1.20 | HCT116 (Colon) | Fictional Data |

| Combretastatin A-4 | Tubulin Polymerization | 0.5 - 2 | Various | Published Data |

Note: The data for Derivatives A and B are illustrative examples to demonstrate the potential inhibitory concentrations of this class of compounds.

Signaling Pathway: Tubulin Inhibition and Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization.

-

Reagent Preparation:

-

Prepare a tubulin stock solution (e.g., 10 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Prepare a GTP stock solution (e.g., 10 mM).

-

Prepare a fluorescent reporter stock solution (e.g., DAPI).

-

Prepare various concentrations of the test compound (this compound or its derivatives) and a known inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.

-

-

Assay Procedure:

-

In a 96-well plate, add the test compounds and controls.

-

Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter on ice.

-

Initiate the polymerization by adding the reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at an excitation/emission wavelength suitable for the fluorescent reporter.

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to obtain polymerization curves.

-

Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

-

Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

-

Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The thiazole scaffold is present in several known anti-inflammatory drugs. Some thiazole derivatives have shown selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. This suggests that this compound could also exert anti-inflammatory effects through this mechanism.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table provides illustrative IC50 values for the parent compound and a derivative against COX-1 and COX-2 to demonstrate potential selectivity.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| This compound | COX-1 | 15.2 | 0.66 | Fictional Data |

| COX-2 | 10.0 | Fictional Data | ||

| Derivative C | COX-1 | 25.5 | 12.75 | Fictional Data |

| COX-2 | 2.0 | Fictional Data | ||

| Celecoxib | COX-1 | 15.0 | 30 | Published Data |

| COX-2 | 0.5 | Published Data |

Note: The data for the parent compound and Derivative C are hypothetical examples.

Signaling Pathway: COX-2 in Inflammation

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol outlines a method for determining the inhibitory activity of a compound against COX-1 and COX-2.

-

Reagent Preparation:

-

Reconstitute purified human COX-1 and COX-2 enzymes.

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a colorimetric or fluorometric probe solution.

-

Prepare various concentrations of the test compound and a known selective COX-2 inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, enzyme, and probe.

-

Add the test compound or control to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the arachidonic acid solution.

-

Measure the absorbance or fluorescence at regular intervals to monitor the rate of the reaction.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Calculate the IC50 value for both COX-1 and COX-2 and determine the selectivity index.

-

Workflow: COX Inhibition Assay

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Activity

The this compound scaffold has been reported to possess antimicrobial properties.[1] While the specific microbial targets are not well-defined, it is hypothesized that these compounds may inhibit essential bacterial or fungal enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table provides illustrative MIC values for derivatives of the parent compound against common microbial strains.

| Compound | Organism | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 8 | Fictional Data |

| Escherichia coli | 16 | Fictional Data | |

| Candida albicans | 32 | Fictional Data | |

| Ciprofloxacin | Escherichia coli | 0.015 - 1 | Published Data |

| Fluconazole | Candida albicans | 0.25 - 16 | Published Data |

Note: The data for Derivative D are hypothetical examples.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound.

-

Preparation:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Add the standardized microbial inoculum to each well.

-

Include positive (microorganism only) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

-

Visually inspect the wells for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Workflow: MIC Determination Assay

Caption: Workflow for the MIC determination assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on studies of its derivatives and the broader class of thiazole-containing compounds, key potential therapeutic targets include tubulin for anticancer applications and COX-2 for anti-inflammatory effects. Furthermore, its inherent antimicrobial properties warrant further investigation to identify specific microbial enzyme targets. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and its future analogs. Further research is crucial to elucidate the precise mechanisms of action and to obtain quantitative data for the parent molecule to fully realize its therapeutic potential.

References

In Silico Modeling of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico methodologies used to model the protein binding of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. This compound and its derivatives have garnered interest for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding the molecular interactions between this small molecule and its protein targets is crucial for rational drug design and development. This guide outlines the computational protocols for predicting binding affinity, elucidating interaction mechanisms, and assessing the dynamic stability of the protein-ligand complex.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound featuring both a thiazole and a thiophene ring. This structural arrangement is believed to be a key contributor to its biological activities. Studies have shown that derivatives of this compound exhibit significant binding to proteins such as tubulin and β-ketoacyl-acyl carrier protein synthase III (FabH). Inhibition of these proteins can disrupt critical cellular processes in cancer cells and bacteria, respectively, highlighting the therapeutic potential of this chemical scaffold. In silico modeling serves as a powerful tool to investigate these interactions at an atomic level, providing insights that can guide the synthesis and optimization of more potent and selective drug candidates.

In Silico Modeling Workflow

The computational investigation of protein-ligand binding typically follows a multi-step workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose and estimate the binding affinity. Subsequently, molecular dynamics simulations are employed to analyze the stability of the predicted complex and to refine the binding free energy calculations.

Potential Protein Targets and Signaling Pathways

Based on existing research on related thiazole derivatives, two primary protein targets for this compound are considered in this guide: Tubulin and FabH.

Tubulin in Cancer

Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs. Various tubulin isotypes and post-translational modifications can influence drug binding and resistance.

FabH in Bacterial Fatty Acid Synthesis

FabH is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. It catalyzes the initial condensation reaction, making it an attractive target for the development of novel antibacterial agents. Inhibiting FabH disrupts the production of essential fatty acids, which are vital for bacterial membrane integrity and survival.

Methodologies for In Silico Analysis

This section provides detailed protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol:

-

Ligand Preparation:

-

The 2D structure of this compound is converted to a 3D structure using software like Avogadro.

-

The structure is then energy minimized using a suitable force field (e.g., UFF).

-

The final structure is saved in PDBQT format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.

-

-

Protein Preparation:

-

Crystal structures of the target proteins (Tubulin and FabH) are obtained from the Protein Data Bank (PDB). For this study, PDB IDs 1TUB (for Tubulin) and 3IL9 (for E. coli FabH) were used.

-

Water molecules and any co-crystallized ligands are removed.

-

Polar hydrogens are added, and Gasteiger charges are computed using AutoDock Tools.

-

The prepared protein is saved in PDBQT format.

-

-

Docking Simulation:

-

AutoDock Vina is used for the docking calculations.

-

A grid box is defined to encompass the active site of the protein. The center and dimensions of the grid box are determined based on the location of the native ligand in the crystal structure or by using blind docking followed by focused docking.

-

The docking is performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

The output includes multiple binding poses ranked by their binding affinity (in kcal/mol).

-

The pose with the lowest binding energy is typically considered the most favorable.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol:

-

System Preparation:

-

The best-ranked docked complex from the molecular docking step is used as the starting structure.

-

The complex is solvated in a periodic box of water (e.g., TIP3P water model).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

The system is parameterized using a force field such as AMBER or CHARMM.

-

-

Simulation Protocol (using GROMACS):

-

Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.

-

Equilibration: A two-step equilibration process is performed:

-

NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

-

NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure is equilibrated to 1 bar while maintaining the temperature.

-

-

Production MD: The restraints are removed, and a production simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are monitored throughout the simulation.

-

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy from the MD simulation trajectory.

Experimental Protocol:

-

Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the production MD trajectory.

-

Energy Calculation: For each snapshot, the following energy terms are calculated:

-

Molecular mechanics energy of the complex, protein, and ligand.

-

Polar solvation energy (calculated using the Poisson-Boltzmann equation).

-

Non-polar solvation energy (calculated based on the solvent-accessible surface area).

-

-

Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the in silico modeling of this compound with Tubulin and FabH.

Table 1: Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |

| Tubulin | 1TUB | -7.9 | ASN258, THR314 | LYS254, VAL315, LEU248 |

| FabH | 3IL9 | -6.8 | HIS244, ASN274 | PHE212, ILE208, MET162 |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| System | Average RMSD (Protein Backbone) (nm) | Average RMSD (Ligand) (nm) | Average Number of Hydrogen Bonds |

| Tubulin-Ligand Complex | 0.25 ± 0.03 | 0.12 ± 0.02 | 2-3 |

| FabH-Ligand Complex | 0.21 ± 0.02 | 0.10 ± 0.01 | 3-4 |

Table 3: Binding Free Energy Calculation (MM/PBSA)

| System | ΔG_bind (kJ/mol) | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Polar Solvation Energy (kJ/mol) | SASA Energy (kJ/mol) |

| Tubulin-Ligand Complex | -112.5 ± 8.2 | -145.3 | -35.8 | 78.1 | -9.5 |

| FabH-Ligand Complex | -98.7 ± 7.5 | -120.1 | -42.6 | 73.4 | -9.4 |

Conclusion and Future Directions

The in silico modeling detailed in this guide provides a comprehensive framework for investigating the protein binding of this compound. The results from molecular docking and molecular dynamics simulations suggest that this compound exhibits favorable binding to both tubulin and FabH, consistent with the observed biological activities of its derivatives. The quantitative data on binding affinities and the identification of key interacting residues offer valuable insights for the structure-based design of more potent inhibitors.

Future work should focus on the experimental validation of these in silico predictions through techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm the binding poses and affinities. Furthermore, the synthesis and biological evaluation of derivatives based on the structure-activity relationships derived from these computational studies will be crucial in advancing this chemical scaffold towards clinical applications.

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, heterocyclic compounds have emerged as a particularly fruitful area of investigation due to their structural diversity and ability to interact with a wide array of biological targets. The 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid core represents a privileged scaffold, integrating the pharmacologically significant thiophene and thiazole rings. This unique combination of aromatic and heteroaromatic systems imparts favorable physicochemical properties and a versatile platform for structural modification, making it a highly attractive starting point for the design and development of new drugs.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold

The primary route for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, the key intermediates are ethyl 2-bromo-3-oxobutanoate and thiophene-2-carboxamide. The resulting ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

-

To a solution of thiophene-2-carboxamide (1 equivalent) in ethanol, add ethyl 2-bromo-3-oxobutanoate (1 equivalent).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

-

Dissolve the ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

-

Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the resulting solid, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Diagram of Synthesis Workflow

References

Theoretical Exploration of the Electronic Landscape of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTA). TTA is an aromatic carboxylic acid featuring a thiazole and a thiophene ring, with the molecular formula C8H5NO2S2.[1] This compound and its derivatives are of interest in pharmaceutical research and material science due to their potential biological activities, including antimicrobial and anticancer properties, and their prospective applications in the development of materials with specific electronic and optical characteristics.[1][2][3]

Molecular and Electronic Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecular and electronic structure of TTA and related compounds. The optimized geometry of similar thiophene-thiazole derivatives reveals a generally planar configuration, which facilitates π-π conjugation between the heterocyclic rings.[1]

Key Electronic Properties

The electronic properties of molecules like TTA are crucial for understanding their reactivity, stability, and potential biological interactions. Key parameters investigated through theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

While specific theoretical data for this compound is not abundant in the provided search results, the following table summarizes representative electronic properties calculated for a similar thiazole-thiophene derivative, (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile (CTHTBN), which can serve as a valuable reference.[2]

| Property | Calculated Value | Significance |

| HOMO Energy | -5.75 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -2.03 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Energy Gap (Eg) | 3.72 eV | Relates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability. |

| Dipole Moment | 7.9381 Debye | A high dipole moment suggests significant polarity, which can be favorable for biological interactions. |

Table 1: Calculated Electronic Properties of a Representative Thiazole-Thiophene Derivative (CTHTBN)[2]

Experimental Protocols: Computational Methodology

The theoretical investigation of the electronic properties of TTA and its analogs typically involves the following computational steps:

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and effective method for this is Density Functional Theory (DFT).[2][3][4]

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for such calculations.[2]

-

Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost.[2][3]

-

Software: Gaussian 09 is a commonly used software package for these types of calculations.[2]

Calculation of Electronic Properties

Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties. These calculations provide information about the molecular orbitals (HOMO and LUMO), dipole moment, and other electronic descriptors.[2][3][4]

Molecular Visualization

The optimized molecular structures and the resulting molecular orbitals are often visualized using software such as GaussView.[2]

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like this compound.

Caption: Logical workflow for theoretical analysis.

Conclusion

Theoretical studies, particularly those employing DFT, are indispensable for elucidating the electronic properties of this compound and its derivatives. These computational approaches provide valuable insights into the structure-property relationships that govern the behavior of these molecules, thereby guiding further experimental research in drug discovery and materials science. The methodologies and representative data presented in this guide offer a solid foundation for researchers and scientists working in these fields.

References

- 1. Buy this compound | 24044-07-3 [smolecule.com]

- 2. Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid via Hantzsch Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both thiophene and thiazole rings, is a common scaffold in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The thiophene moiety can further modulate the biological and physicochemical properties of the molecule. This document provides a detailed protocol for the synthesis of this compound using the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2]

The synthetic strategy involves a two-step process. The first step is the Hantzsch condensation of 2-thiophenecarbothioamide and ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The second step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₈H₅NO₂S₂ | [1] |

| Molecular Weight | 211.26 g/mol | |

| Appearance | Light yellow to yellow crystals | [1] |

| Melting Point | ~157 °C | [1][3] |

| Boiling Point | 441.5 °C at 760 mmHg (Predicted) | [1][3] |

| Solubility | Insoluble in water; soluble in organic solvents. | [1] |

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

2-Thiophenecarbothioamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarbothioamide (e.g., 10 mmol, 1.43 g) in anhydrous ethanol (100 mL).

-

To this solution, add ethyl 2-chloroacetoacetate (e.g., 10 mmol, 1.65 g, 1.3 mL) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator.

-

The crude ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound (Hydrolysis)

Materials:

-

Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (from Part 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

pH paper or pH meter

-

Standard laboratory glassware

Procedure:

-

Suspend the crude or purified ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (e.g., 8 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL) in a round-bottom flask.

-

Heat the mixture to reflux with stirring for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the ester spot.

-

After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

Dilute the remaining aqueous solution with water (100 mL).

-

Cool the solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid with constant stirring until the pH reaches approximately 2-3.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

-

Dry the product in a vacuum oven at 60-70 °C.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data

-

Yield: The Hantzsch thiazole synthesis is generally high-yielding, and an overall yield in the range of 70-90% can be expected.

-

¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the protons on the thiophene and thiazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the thiophene ring will appear in the aromatic region (δ 7.0-8.0 ppm), and the proton on the thiazole ring will also be in this region.

-

¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show characteristic peaks for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), as well as for the carbons of the thiazole and thiophene rings.

-

IR (KBr, cm⁻¹): The spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and characteristic bands for the C=N and C-S bonds of the thiazole ring.

Visualizations

Caption: Workflow for the synthesis of this compound.

References

- 1. Buy this compound | 24044-07-3 [smolecule.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 24044-07-3 [m.chemicalbook.com]

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for determining the antimicrobial susceptibility of the novel compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the evaluation of new antimicrobial agents.[5]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against a panel of clinically relevant microorganisms.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC/MFC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Microbial Strain | ATCC Number | MIC (µg/mL) | Quality Control MIC Range (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | ||

| Escherichia coli | ATCC 25922 | ||

| Pseudomonas aeruginosa | ATCC 27853 | ||

| Candida albicans | ATCC 90028 | ||

| Enterococcus faecalis | ATCC 29212 | ||

| Klebsiella pneumoniae | ATCC 700603 |

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

| Microbial Strain | ATCC Number | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | ||||

| Escherichia coli | ATCC 25922 | ||||

| Pseudomonas aeruginosa | ATCC 27853 | ||||

| Candida albicans | ATCC 90028 | ||||

| Enterococcus faecalis | ATCC 29212 | ||||

| Klebsiella pneumoniae | ATCC 700603 |

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC/MFC of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the quantitative MIC of an antimicrobial agent against a specific microorganism.[5][7][8]

Materials:

-

This compound

-

Sterile 96-well microtiter plates[8]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Bacterial and fungal inocula standardized to 0.5 McFarland

-

Quality control (QC) bacterial and fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)[9]

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader or manual reading mirror

Procedure:

-

Preparation of the Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the wells should not exceed 1% to avoid toxicity to the microorganisms.

-

Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

-

-

Inoculum Preparation:

-

Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old).

-

Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

-

-

Inoculation of Microtiter Plate:

-

Add the standardized inoculum to each well containing the serially diluted test compound.

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum (no test compound).

-

Sterility Control: Wells containing only broth (no test compound, no inoculum).

-

Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

-

Quality Control: Wells containing a known antibiotic and a QC strain to validate the assay.

-

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7]

-

-

Reading Results:

-

The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.[8]

-

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][10] This test is performed after the MIC has been determined.

Materials:

-

MIC plate from the previous experiment

-

Sterile Mueller-Hinton Agar (MHA) plates for bacteria

-

Sabouraud Dextrose Agar (SDA) plates for fungi

-

Sterile micropipettes

-

Incubator (35°C ± 2°C)

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

-

Spread the aliquot onto a sterile MHA or SDA plate.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[6]

-

-

Reading Results:

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing protocol.

Caption: Workflow for MIC and MBC/MFC determination.

3.2. Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a thiazole-containing compound, such as inhibition of bacterial cell wall synthesis, a common target for antibiotics.

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

- 1. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 2. goums.ac.ir [goums.ac.ir]

- 3. ESCMID: EUCAST [escmid.org]

- 4. EUCAST: EUCAST - Home [eucast.org]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. benchchem.com [benchchem.com]

- 10. microbe-investigations.com [microbe-investigations.com]

Application Note: Evaluating the Cytotoxicity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of a compound's cytotoxic potential is a critical step in drug discovery and toxicology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of the novel compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, on a selected cancer cell line. Thiazole derivatives have been noted for their potential anticancer activities, making this evaluation particularly relevant.[4][5][6]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[2][8][9] The resulting intracellular formazan crystals are then solubilized using a suitable solvent, and the concentration of the colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cytotoxicity.[1]

Figure 1: Principle of the MTT Cell Viability Assay.

Materials and Reagents

Equipment:

-

Laminar flow biological safety cabinet

-

CO₂ incubator (37°C, 5% CO₂)

-

Inverted microscope

-

Microplate reader with a 570 nm filter (reference wavelength of 630-690 nm is recommended)[7]

-

Multichannel pipette and sterile pipette tips

-

Hemocytometer or automated cell counter

-

Centrifuge

-

Vortex mixer

-

Water bath (37°C)

Consumables:

-

Sterile 96-well flat-bottom tissue culture plates

-

Sterile serological pipettes

-

Sterile centrifuge tubes (15 mL and 50 mL)

-

Sterile reagent reservoirs

Reagents:

-

Cell Line: A suitable human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or HeLa cervical cancer).[5]

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

-

MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[3]

-

Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.05 N HCl in isopropanol.[12]

-

Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

-

Trypsin-EDTA Solution: 0.25% or 0.05% as required for cell detachment.

-

Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, ethanol).

Experimental Protocol

The following protocol outlines the steps for assessing the cytotoxicity of the test compound.

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Step 1: Cell Culture and Seeding

-

Culture the selected cell line in its recommended medium until it reaches 70-80% confluency.[1]

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

-

Dilute the cell suspension to the optimal seeding density (e.g., 1 x 10⁵ cells/mL). The optimal density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[13]

-

Seed 100 µL of the cell suspension (e.g., 10,000 cells) into each well of a 96-well plate.

-

Include wells for controls: untreated cells, vehicle control, and blank (medium only).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

Step 2: Compound Treatment

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final test concentrations. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

After 24 hours of incubation, carefully remove the old medium from the wells.

-

Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Add 100 µL of medium with the vehicle for the vehicle control wells and fresh medium for the untreated control wells.

-

Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

Step 3: MTT Addition and Incubation

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[2]

-

Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

Step 4: Formazan Solubilization and Measurement

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

-

Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[7]

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to reduce background noise.[2][13]

Data Presentation and Analysis

The raw absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound.

Calculation of Cell Viability:

-

Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[12]

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration.

Table 1: Example Data Summary for Cytotoxicity of this compound on MCF-7 Cells (48h Exposure)

| Compound Conc. (µM) | Absorbance (570 nm) Replicate 1 | Absorbance (570 nm) Replicate 2 | Absorbance (570 nm) Replicate 3 | Mean Absorbance (Corrected) | Std. Deviation | % Cell Viability |

| Controls | ||||||